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Introduction

Las17, the budding yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a
critical regulator of actin polymerization during clathrin-mediated endocytosis. Its dynamic
recruitment to and activity at endocytic sites are essential for the generation of force required
for membrane invagination and vesicle scission. Visualizing the spatiotemporal dynamics of
Las17 in living cells is paramount to understanding its function and regulation. These
application notes provide detailed protocols and guidelines for the visualization of Las17 in live
Saccharomyces cerevisiae cells using fluorescent protein tagging and advanced microscopy
techniques.

I. Techniques for Visualizing Las17

The primary method for visualizing Las17 in live yeast cells involves the genetic fusion of a
fluorescent protein (FP) to the C-terminus of the endogenous LAS17 gene. This approach
ensures that the Las17-FP fusion is expressed at native levels under the control of its own
promoter, minimizing artifacts associated with overexpression. A variety of microscopy
techniques can then be employed to observe the dynamics of the tagged protein.

Confocal and Epifluorescence Microscopy

Standard confocal and widefield epifluorescence microscopy are workhorse techniques for
observing the localization and dynamics of Las17-FP at endocytic patches on the yeast cell
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cortex. Time-lapse imaging allows for the tracking of individual endocytic events, revealing the
recruitment, stabilization, and disassembly of Las17.

Super-Resolution Microscopy

To overcome the diffraction limit of conventional light microscopy (~250 nm), super-resolution
techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical
Reconstruction Microscopy (STORM) can be employed. These methods provide nanoscale
resolution, enabling a more detailed view of the organization of Las17 within the endocytic
machinery.

Il. Data Presentation: Comparison of Fluorescent
Proteins

The choice of fluorescent protein is critical for successful live-cell imaging. The ideal FP should
be bright, photostable, and mature quickly. The following table summarizes the properties of
commonly used fluorescent proteins for tagging proteins in yeast.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Fluoresce
nt Protein

Excitatio o
Emission
n Max
Max (nm)
(nm)

Relative
Brightnes
sl

Photosta

bility?

Maturatio

n Speed

Notes

EGFP

488 507

1.00

High

Fast

The most
commonly
used FP; a
reliable
choice for
most
application

S.

mCherry

587 610

0.22

Moderate

Fast

A popular
red FP,
useful for
dual-color
imaging
with GFP.
Can be
less
photostabl
e than
GFP.[1]

mRuby3

558 605

~1.4
(relative to
mRuby?2)

High

Fast

A bright
and
photostabl
ered
fluorescent
protein,
outperformi
ng
mCherry.

mNeonGre

en

506 517

~2-3X
EGFP

High

Very Fast

An
exceptional
ly bright
and
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photostabl
e green
fluorescent

protein.

A high-
performanc
e cyan
fluorescent
434 474 0.93 Very High Fast protein,
excellent
for FRET

mTurquois
e2

application

S.

A blue
fluorescent
protein
suitable for
multicolor
imaging,

mTagBFP2 402 457 0.26 Moderate Fast though
may
require UV
excitation
which can
be

phototoxic.

1Relative brightness is an approximation and can vary depending on the fusion protein and
cellular environment. 2Photostability is a qualitative assessment and can be influenced by
imaging conditions.

lll. Experimental Protocols

Protocol for C-terminal Tagging of Las17 with a
Fluorescent Protein
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This protocol describes the C-terminal tagging of the endogenous LAS17 gene with a
fluorescent protein (e.g., EGFP) using a PCR-based homologous recombination strategy. This
method utilizes a template plasmid containing the FP sequence and a selectable marker.

Materials:

Yeast strain (e.g., BY4741)

o Template plasmid (e.g., pFA6a-GFP(S65T)-kanMX6)

o Forward and reverse primers for PCR

o High-fidelity DNA polymerase

e Yeast transformation reagents (e.g., LIOAc/SS-DNA/PEG method)
o Selective growth media (e.g., YPD + G418)

Procedure:

o Primer Design: Design forward and reverse primers for PCR amplification of the FP-marker
cassette from the template plasmid.

o Forward Primer: ~40-50 nucleotides of sequence homologous to the C-terminal coding
region of LAS17 (immediately upstream of the stop codon), followed by ~20 nucleotides of
sequence that anneals to the beginning of the FP coding sequence on the template
plasmid.

o Reverse Primer: ~40-50 nucleotides of sequence homologous to the 3' untranslated
region (UTR) of LAS17 (immediately downstream of the stop codon), followed by ~20
nucleotides of sequence that anneals to the end of the marker gene on the template
plasmid.

o PCR Amplification: Perform PCR using the designed primers and the template plasmid to
amplify the FP-marker cassette. The resulting PCR product will have the FP and marker
genes flanked by sequences homologous to the LAS17 locus.
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e Yeast Transformation: Transform the purified PCR product into the desired yeast strain using
a standard yeast transformation protocol (e.g., the lithium acetate method).

» Selection: Plate the transformed cells on selective media (e.g., YPD agar plates containing
G418 for the kanMX6 marker) to select for successful integrants.

 Verification: Verify the correct integration of the FP-marker cassette at the LAS17 locus by
colony PCR and fluorescence microscopy. For colony PCR, use a forward primer that
anneals upstream of the integration site in the LAS17 gene and a reverse primer that
anneals within the FP coding sequence.

Protocol for Live-Cell Imaging of Las17-FP by Confocal
Microscopy

This protocol outlines the steps for preparing and imaging yeast cells expressing Las17-FP
using a confocal microscope.

Materials:

Yeast strain expressing Las17-FP

Synthetic complete (SC) or other appropriate growth medium

Concanavalin A solution (1 mg/mL in water)

Glass-bottom imaging dishes or slides

Confocal microscope with appropriate lasers and detectors
Procedure:

o Cell Culture: Grow the yeast strain expressing Las17-FP overnight in the appropriate liquid
medium at 30°C with shaking to mid-log phase (ODsoo = 0.5-0.8).

e Immobilization:

o Coat the surface of a glass-bottom dish with 100 puL of Concanavalin A solution and
incubate for 5-10 minutes at room temperature.
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o Remove the Concanavalin A solution and wash the dish twice with sterile water.

o Add a small volume (~50 pL) of the yeast culture to the dish and allow the cells to adhere
for 10-15 minutes.

o Gently wash the dish with fresh media to remove unattached cells. Add fresh media to the
dish for imaging.

e Image Acquisition:
o Place the imaging dish on the stage of the confocal microscope.
o Locate the cells using brightfield or DIC optics.

o Set the imaging parameters for the fluorescent protein being used (e.g., for EGFP, excite
with a 488 nm laser and collect emission between 500-550 nm).

o Use a low laser power to minimize phototoxicity and photobleaching.

o For time-lapse imaging, acquire images at appropriate intervals (e.g., every 1-2 seconds)
to capture the dynamics of Las17 at endocytic sites.

o

Acquire a Z-stack of images to capture the entire volume of the cell.

Protocol for Super-Resolution Imaging of Las17-FP
(PALM)

This protocol provides a general workflow for performing PALM on yeast cells expressing
Las17 fused to a photoactivatable or photoconvertible fluorescent protein (e.g., mE0s3.2).

Materials:
e Yeast strain expressing Las17-mEo0s3.2
e Growth medium

» Immobilization reagents as described in Protocol 3.2
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e A super-resolution microscope capable of PALM imaging (e.g., a TIRF microscope with
appropriate lasers for activation and excitation).

Procedure:
o Cell Preparation: Prepare and immobilize the yeast cells as described in Protocol 3.2.
e Microscope Setup:

o Use a high numerical aperture objective (e.g., 100x, NA 1.4 or higher).

o Ensure the microscope is equipped with lasers for both activation (e.g., 405 nm for
mMEo0s3.2) and excitation (e.g., 561 nm for the red form of mE0s3.2).

e Image Acquisition:
o Locate the cells of interest.

o Use a low-power 405 nm laser to photoactivate a sparse subset of Las17-mE0s3.2
molecules.

o Excite the activated molecules with a high-power 561 nm laser and image their
fluorescence until they photobleach.

o Repeat this cycle of activation and excitation/imaging for thousands of frames to collect
data from a large number of individual molecules.

o Data Analysis:

o Process the acquired image series using specialized software to localize the center of
each individual fluorescent spot with high precision.

o Reconstruct a super-resolution image by plotting the positions of all localized molecules.
IV. Signhaling Pathways and Experimental Workflows

Las17 Signaling Pathway in Clathrin-Mediated
Endocytosis
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Lasl17 plays a central role in orchestrating actin polymerization at sites of endocytosis. Its
activity is tightly regulated by a network of protein-protein interactions.
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Caption: Las17 signaling at the endocytic site.

Experimental Workflow for Visualizing Las17-FP

The following diagram illustrates the overall workflow for visualizing Las17 using fluorescent
protein tagging and live-cell microscopy.
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Caption: Workflow for Las17-FP visualization.
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V. Conclusion

The methods described in these application notes provide a robust framework for the
visualization and quantitative analysis of Las17 dynamics in live yeast cells. The choice of
fluorescent protein and microscopy technique should be tailored to the specific research
guestion. By carefully following these protocols, researchers can gain valuable insights into the
intricate mechanisms of endocytosis and actin regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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